HIV-1 Protease-IN-8 Exhibits Superior Enzyme Inhibitory Potency Compared to the Closest Structural Analog 34a
HIV-1 protease-IN-8 (compound 34b) demonstrates a 28% improvement in enzyme inhibitory potency relative to its closest structural analog, compound 34a (HIV-1 protease-IN-11), when evaluated in the same FRET-based enzyme assay [1]. Both compounds share the (R)-pyrrolidine-3-carboxamide P2 ligand scaffold but differ in their P2' aromatic substituents [1].
| Evidence Dimension | HIV-1 protease enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.32 nM |
| Comparator Or Baseline | Compound 34a (HIV-1 protease-IN-11): 0.41 nM |
| Quantified Difference | 0.09 nM lower IC50 (28% improvement in potency) |
| Conditions | Fluorescence resonance energy transfer (FRET) enzyme assay [1] |
Why This Matters
This 28% potency gain reduces the compound quantity required for enzyme inhibition studies, directly impacting procurement cost-effectiveness for high-throughput screening campaigns.
- [1] Zhou H, Ma L, Dong B, Wang J, Zhang G, Wang M, Cen S, Zhu M, Shan Q, Wang Y. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant. Eur J Med Chem. 2023 Jul 5;255:115389. View Source
